N,N-Dimethyl-4-nitroaniline
Description
Significance of N,N-Dimethyl-4-nitroaniline in Contemporary Chemical Research
This compound (DMNA) is a prominent organic compound in modern chemical research, primarily recognized for its utility as an aromatic intermediate. fishersci.dechemicalbook.comthermofisher.comfishersci.befishersci.cathermofisher.com Its molecular structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group on a benzene (B151609) ring, gives rise to its significant charge-transfer characteristics. cymitquimica.comcdnsciencepub.com This electronic structure is fundamental to its application in the study of non-linear optical (NLO) materials. fishersci.dechemicalbook.comthermofisher.comfishersci.befishersci.cathermofisher.comevitachem.comresearchgate.netresearchgate.netup.pt
The compound is frequently employed as a model or reference chromophore in the investigation of NLO properties of other materials. evitachem.comresearchgate.netresearchgate.netup.pt Its well-characterized properties provide a benchmark for comparing and understanding the behavior of newly synthesized chromophores. researchgate.net Furthermore, DMNA's solvatochromic properties, where its light absorption characteristics change with the polarity of the solvent, make it a valuable probe for studying solvent-solute interactions. scielo.brrsc.orgdu.ac.irnih.gov It is also utilized in the synthesis of dyes and pigments. cymitquimica.comsolubilityofthings.com
Historical Trajectories and Milestones in this compound Research
The study of this compound and its derivatives has a notable history, particularly in the field of nonlinear optics. Research has focused on understanding the structure of its derivatives as model compounds for organic materials with nonlinear optical properties. fishersci.dechemicalbook.comthermofisher.comfishersci.befishersci.cathermofisher.com A significant area of investigation has been the relationship between the number of parallel, non-conjugated DMNA units within a chromophore and its static first hyperpolarizabilities, a key measure of NLO activity. researchgate.net
Experimental studies have been conducted to determine the thermodynamic properties of DMNA, such as its fusion and sublimation characteristics. researchgate.netup.pt For instance, the vapor pressures of its crystalline phase have been measured over specific temperature ranges using techniques like the Knudsen mass-loss effusion method. researchgate.netup.pt These fundamental thermodynamic data are crucial for the practical application and further theoretical modeling of the compound.
A notable development in the application of DMNA was its incorporation into poly-l-lactic acid (PLLA) polymer microfibers via electrospinning. researchgate.netmdpi.com This research demonstrated that the resulting composite fibers exhibit an exceptionally high piezoelectric response. researchgate.netmdpi.com
This compound as a Canonical Reference Chromophore in Advanced Studies
This compound is widely established as a canonical reference chromophore in advanced studies, particularly in the field of non-linear optics (NLO). evitachem.comresearchgate.netresearchgate.netup.pt Its well-defined NLO properties serve as a standard for evaluating the performance of new materials. evitachem.com The significant bathochromic shift (a shift to longer wavelengths) in its absorption spectrum allows for the detailed analysis of electrostatic interactions between the molecule and its surrounding medium. researchgate.netup.pt
The compound's utility extends to solvatochromism studies, where it is used to determine solvent parameters. Specifically, it is employed in the determination of a solvent's hydrogen bond acceptor basicity (βS) and dipolarity/polarizability (π*S). scielo.br This is achieved by measuring the shifts in its UV-vis spectra across a range of solvents. scielo.br
Several studies have utilized DMNA alongside other solvatochromic indicators to probe the properties of various solvent systems, including binary and ternary mixtures. rsc.orgnih.gov For example, it has been used to investigate methanol-water association and the solvation behavior in deep eutectic solvents. rsc.orgdu.ac.ir
Interdisciplinary Relevance of this compound in Functional Materials Science
The unique properties of this compound lend it significant interdisciplinary relevance, particularly in the development of functional materials. Its applications span from nonlinear optics to polymer science and piezoelectric materials.
In the realm of NLO, DMNA and its derivatives are key components in the design of materials for telecommunications, optical data storage, and information processing. up.pt The high molecular dipole moment and charge-transfer characteristics are central to these applications. cdnsciencepub.comresearchgate.net
A groundbreaking application lies in the creation of piezoelectric materials. When nanocrystals of DMNA are embedded in highly aligned poly-l-lactic acid (PLLA) polymer microfibers, the resulting composite material demonstrates a remarkably high piezoelectric output. researchgate.netmdpi.com This hybrid material is not only mechanically robust, with an increased Young's modulus and tensile strength compared to the polymer alone, but it also exhibits blue fluorescence, opening avenues for its use in energy harvesting and as a solid-state blue emitter. mdpi.com The material's superplastic and superelastic properties are also of great interest. evitachem.comresearchgate.netresearchgate.netup.pt
Furthermore, the bifunctional nature of DMNA, possessing both electron donor and acceptor groups, makes it an effective photoinitiator for polymerization, with potential for higher efficiency compared to conventional systems. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059209 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
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Molecular Weight |
166.18 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-23-2 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
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| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
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| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
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| Record name | N,N-Dimethyl-4-nitroaniline | |
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| Record name | N,N-dimethyl-4-nitroaniline | |
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| Record name | N,N-Dimethyl-4-nitroaniline | |
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Synthetic Methodologies and Mechanistic Investigations of N,n Dimethyl 4 Nitroaniline and Its Analogues
Advanced Synthetic Routes to N,N-Dimethyl-4-nitroaniline
The synthesis of this compound is accomplished through several established and advanced chemical routes. These methods are primarily centered on the functionalization of nitroaromatic precursors.
A primary industrial and laboratory-scale method for producing this compound is through the nucleophilic aromatic substitution (SNAr) reaction involving a halonitrobenzene. wikipedia.org This pathway mechanistically involves the addition of a nucleophile to the aromatic ring, followed by the departure of the halide leaving group, a process facilitated by the electron-withdrawing nitro group. iust.ac.ir
A common procedure involves the reaction of 4-chloronitrobenzene with N,N-dimethylamine hydrochloride. rasayanjournal.co.in In a typical scalable synthesis, 4-chloronitrobenzene is treated with N,N-dimethylamine hydrochloride and sodium bicarbonate in a solvent such as dimethylformamide (DMF) within a high-pressure reactor. rasayanjournal.co.in The reaction is heated to approximately 120°C, leading to a pressure increase to around 20 kg/cm ², to afford this compound in high yield. rasayanjournal.co.in Another reported method involves reacting halonitrobenzenes with DMF in the presence of potassium hydroxide, which provides the corresponding dimethylamino substituted products. cbijournal.com
Catalytic reduction is a key strategy for synthesizing derivatives of this compound, most notably by transforming the nitro group into other functionalities. The reduction of the nitro group generally follows a pathway first described by Haber, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the final amine. unimi.it
A prominent example is the synthesis of N,N-Dimethyl-1,4-phenylenediamine, a valuable derivative. This is achieved through the catalytic reduction of this compound using a Raney nickel catalyst under hydrogen pressure (e.g., 5 kg/cm ²) at a moderate temperature of 45°C. rasayanjournal.co.in The broader field of reducing aromatic nitro compounds is extensive, with various catalytic systems being employed. unimi.it Nanocatalysts, such as those based on nickel oxide (NiO) with sodium borohydride (B1222165) (NaBH₄) as the reductant, have been effectively used for the reduction of related compounds like 4-nitroaniline (B120555). researchgate.net The choice of catalyst and reaction conditions can allow for selective reduction to intermediates like N-aryl hydroxylamines. mdpi.com
Amination of Halonitrobenzenes in this compound Synthesis
Reaction Kinetics and Optimization Studies for this compound Production
Optimizing reaction conditions is crucial for the efficient and cost-effective production of this compound and its derivatives. Studies have focused on the influence of physical parameters and catalyst properties on reaction rates and yields.
Temperature and pressure are critical parameters in the synthesis of this compound via the amination of 4-chloronitrobenzene. rasayanjournal.co.in Research has demonstrated a direct correlation between an increase in temperature and an accelerated reaction rate. rasayanjournal.co.in Performing the reaction in a closed system allows for a corresponding increase in pressure, which is advantageous as it prevents the loss of the volatile N,N-dimethylamine reactant, leading to greater efficiency and cost-effectiveness. rasayanjournal.co.in An improvement in the reaction rate was observed when the temperature was elevated from 80°C to 120°C, which concurrently raised the pressure from 10 kg/cm ² to 20 kg/cm ². rasayanjournal.co.in
| Entry | Temperature (°C) | Pressure (kg/cm²) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 10 | 10 | 98.0 |
| 2 | 100 | 15 | 5 | 98.5 |
| 3 | 120 | 20 | 2 | 98.0 |
In the synthesis of this compound derivatives, such as through catalytic hydrogenation, the amount of catalyst used can significantly impact the reaction kinetics. For the reduction of this compound to N,N-Dimethyl-1,4-phenylenediamine using a Raney nickel catalyst, studies have shown that catalyst loading directly affects the rate of reaction, though not the final isolated yield. rasayanjournal.co.in Increasing the catalyst loading from a minimal level accelerates the reaction, reducing the required time and energy consumption. rasayanjournal.co.in For instance, a higher catalyst loading can decrease the reaction time from over 10 hours to just 2 hours. rasayanjournal.co.in
| Entry | Catalyst Loading (%) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | 10.5 | 99.0 |
| 2 | 2.5 | 6.0 | 99.0 |
| 3 | 5.0 | 2.0 | 99.0 |
The type of catalyst also plays a critical role in kinetics. In the related reduction of 4-nitroaniline, Fe₃O₄-Au nanoparticles have been shown to be a superior catalyst compared to Fe₃O₄-Cu or Fe₃O₄-Ag, exhibiting a reaction rate constant approximately 20 times greater than that of bare Fe₃O₄. acs.org
Influence of Temperature and Pressure on Reaction Rates
Derivatization Strategies for this compound Analogues
This compound serves as a versatile platform for the synthesis of a wide range of analogues through various derivatization strategies. These transformations can target the nitro group, the dimethylamino group, or the aromatic ring itself.
One fundamental derivatization is the reduction of the nitro group to an amino group, yielding N,N-Dimethyl-1,4-phenylenediamine, a key precursor for polymers and dyes. rasayanjournal.co.inrsc.org Another approach is N-methylation; analogues such as N,N,2,6-Tetramethyl-4-nitroaniline can be synthesized by the N-methylation of 2,6-Dimethyl-4-nitroaniline. cdnsciencepub.com The parent compound itself can be synthesized by the N,N-dimethylation of 4-nitroaniline using systems like 1,3,5-trioxane–triethylsilane–trifluoroacetic acid. thieme-connect.com
The aromatic ring, activated by the strong electron-donating dimethylamino group, is susceptible to electrophilic substitution. Azo coupling with diazonium salts is a classic derivatization method to produce highly colored azo dyes. rsc.org Additionally, the compound can undergo condensation reactions; for example, the reaction between 4-(dimethylamino)benzaldehyde (B131446) and 4-nitroaniline produces the Schiff base derivative 4'-(Dimethylamino)benzylidene-4-nitroaniline. The dimethylamino group can also direct nitrosation at the para-position. The reaction of N,N-dimethylaniline with sodium nitrite (B80452) and hydrochloric acid at low temperatures yields N,N-dimethyl-4-nitrosoaniline, which can be an intermediate for further functionalization. du.ac.in
Synthesis of N-Alkyl Substituted this compound Derivatives for Specific Applications
The core structure of this compound serves as a foundational template for developing derivatives with tailored properties, primarily by modifying the N-alkyl substituents. A homologous series of N,N-dialkyl-p-nitroanilines has been synthesized to create more hydrophobic versions of solvatochromic π* indicators, which are valuable for probing interfacial systems like micelles and lipid bilayers in aqueous solutions. acs.orgresearchgate.net This series includes compounds with N,N-diethyl, N,N-dipropyl, N,N-dibutyl, N,N-dipentyl, and N,N-dihexyl groups. acs.org
A general and efficient method for preparing N,N-dialkylaniline compounds involves using an alkyl p-toluenesulfonate as the alkylating agent. google.com This process begins with the reaction of p-toluenesulfonyl chloride and an appropriate aliphatic alcohol in the presence of pyridine, which acts as an acid-binding agent, to generate the alkyl p-toluenesulfonate. google.com This alkylating agent then reacts with an aniline (B41778) compound under alkaline conditions to yield the desired N,N-dialkylaniline derivative. google.com This method is advantageous as it operates under normal pressure, is simple to execute, and produces high yields and purity without generating waste acid, making it suitable for industrial-scale production. google.com
Research into these longer-chain derivatives has demonstrated their enhanced efficacy in specific applications. For instance, studies using aqueous solutions of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) revealed that N,N-dipropyl-p-nitroaniline probes the SDS micelles more deeply compared to the more commonly used N,N-dimethyl- and N,N-diethyl-p-nitroanilines. acs.org Among the dimethyl, diethyl, and dipropyl derivatives, the dipropyl compound was found to be the most responsive to the critical micelle concentration of SDS. acs.org For larger micelles, such as those of the nonionic surfactant Triton X-114, the longer chain derivatives like N,N-dibutyl-, N,N-dipentyl-, and N,N-dihexyl-p-nitroaniline are more effective probes. acs.org
| N-Alkyl Substituent | Derivative Name | Specific Application / Key Finding | Reference |
|---|---|---|---|
| Diethyl | N,N-Diethyl-p-nitroaniline | Used as a solvatochromic probe; less effective than longer-chain analogues for deep micelle probing. | acs.org |
| Dipropyl | N,N-Dipropyl-p-nitroaniline | Most responsive probe for the critical micelle concentration of SDS among shorter-chain derivatives. | acs.org |
| Dibutyl | N,N-Dibutyl-p-nitroaniline | Effective probe for larger micelles like Triton X-114. | acs.org |
| Dipentyl | N,N-Dipentyl-p-nitroaniline | Strongly solvatochromic; designed as an improved probe for micelles and lipid bilayers. | acs.org |
| Dihexyl | N,N-Dihexyl-p-nitroaniline | Strongly solvatochromic; effective probe for larger micelles like Triton X-114. | acs.org |
Structural Modifications of this compound for Enhanced Functionality
Beyond altering the N-alkyl groups, other structural modifications to the this compound framework are pursued to enhance its functionality for specific, high-performance applications, particularly in the field of nonlinear optics (NLO). thermofisher.com These modifications often focus on manipulating the molecule's electronic "push-pull" system, where the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor.
One strategy involves introducing substituents onto the aromatic ring to induce steric hindrance. This twisting of the donor or acceptor group relative to the benzene (B151609) ring has a significant impact on the molecule's charge distribution, especially in the excited state. cdnsciencepub.comstackexchange.com For example, the synthesis of N,N,2,3,5,6-hexamethyl-4-nitroaniline introduces methyl groups ortho to both the amino and nitro groups. stackexchange.com The resulting steric strain hinders the orbital overlap between the substituents and the π-system of the ring, reducing resonance and altering the molecule's dipole moment compared to the planar this compound. stackexchange.com Similarly, 2-Chloro-N,N-diethyl-4-nitroaniline is utilized as a solvatochromic probe for measuring solvent polarity and hydrogen-bonding interactions.
Another approach is to extend the π-conjugated system. This can be achieved by creating Schiff base derivatives. A key example is the synthesis of 4'-(Dimethylamino)benzylidene-4-nitroaniline, which is typically formed through the condensation of 4-nitroaniline and 4-(dimethylamino)benzaldehyde. This modification creates a larger, more asymmetric push-pull electronic system, which is critical for enhancing NLO properties. The structure of this compound and its derivatives is a subject of experimental and theoretical study for their potential as NLO organic materials. thermofisher.comchemicalbook.com The modification can also involve changing the acceptor group itself, as seen in N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, where the nitroethenyl group alters the electronic conjugation.
These structural modifications are crucial in the search for useful materials for optical components, as properties like light absorption and crystal formation are highly dependent on molecular structure. spiedigitallibrary.org
| Structural Modification | Resulting Compound/Analogue | Enhanced Functionality / Application | Reference |
|---|---|---|---|
| Ring Substitution (Steric Hindrance) | N,N,2,3,5,6-hexamethyl-4-nitroaniline | Alters molecular planarity and charge distribution for fundamental electronic studies. | stackexchange.com |
| Ring Substitution (Halogenation) | 2-Chloro-N,N-diethyl-4-nitroaniline | Serves as a solvatochromic probe for measuring solvent polarity. | |
| π-System Extension (Schiff Base) | 4'-(Dimethylamino)benzylidene-4-nitroaniline | Creates a strong push-pull system for enhanced nonlinear optical (NLO) properties. | |
| Acceptor Group Modification | N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline | Alters electronic conjugation, serving as a building block for novel materials. |
Advanced Spectroscopic Characterization and Fundamental Analyses of N,n Dimethyl 4 Nitroaniline
Vibrational Spectroscopic Investigations of N,N-Dimethyl-4-nitroaniline (FTIR, FT-Raman)
The vibrational spectra of NNDM4NA are characterized by distinct bands corresponding to the stretching and bending motions of its constituent chemical bonds. journalijcar.org In its crystalline form, these vibrations provide insight into the molecular structure and intermolecular interactions. journalijcar.org
Key vibrational modes for aromatic nitro compounds include the asymmetric and symmetric stretching of the nitro (NO₂) group. mdpi.comuminho.pt For NNDM4NA, the asymmetric NO₂ stretching vibration is observed in the region of 1590–1600 cm⁻¹, while the symmetric stretch appears around 1380–1390 cm⁻¹. mdpi.comuminho.pt Specifically, a strong band around 1313 cm⁻¹ is primarily assigned to the NO₂ symmetric stretching mode, though it also incorporates motions from C-H₃ bending and stretching of the C-phenyl-NO₂ and C-phenyl-N(CH₃)₂ bonds. aip.org Another band associated with the NO₂ asymmetric stretching vibration is found at 1502 cm⁻¹. uminho.pt
The dimethylamino group [-N(CH₃)₂] and other parts of the molecule also exhibit characteristic vibrations. As a tertiary amine, NNDM4NA shows C-N stretching bands between 1020 cm⁻¹ and 1250 cm⁻¹. uminho.pt Two specific bands of weak-to-medium intensity appear at 1060 cm⁻¹ and 1095 cm⁻¹. uminho.pt Additionally, an intense band at 1657 cm⁻¹, primarily attributed to the in-plane bending of the N(CH₃)₂ group, is a notable feature in the spectrum of pure NNDM4NA powder. uminho.pt Bending vibrations for C-H and C-C bonds are assigned to the 1123 cm⁻¹ and 1177 cm⁻¹ regions. mdpi.com
The table below summarizes some of the key vibrational mode assignments for this compound.
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 1657 | In-plane bending of N(CH₃)₂ | uminho.pt |
| 1590–1600 | Asymmetric stretching of NO₂ group | mdpi.comuminho.pt |
| 1502 | Asymmetric stretching of NO₂ group | uminho.pt |
| 1380–1390 | Symmetric stretching of NO₂ group | mdpi.comuminho.pt |
| 1313 | Symmetric stretching of NO₂ group | aip.org |
| 1177 | C-C bending vibration | mdpi.com |
| 1123 | C-H bending vibration | mdpi.com |
| 1095 | C-N stretching | uminho.pt |
| 1060 | C-N stretching | uminho.pt |
The dissipation of vibrational energy in N,N-Dimethyl-p-nitroaniline (a common name for this compound) has been investigated using transient grating spectroscopy. aip.org This technique monitors the temperature rise of the surrounding solvent following photoexcitation of the solute molecule, providing insights into the vibrational energy relaxation (VER) process. aip.org Studies show that the energy transfer pathway from the excited solute to the solvent is influenced by factors such as hydrogen bonding between the solute and solvent, as well as the low-frequency vibrational modes of the solute molecule itself. aip.org The process involves the transfer of excess vibrational energy from the solute to the translational and intramolecular vibrational modes of the solvent molecules, leading to a measurable rise in the local temperature of the solvent. aip.org Reanalysis of acoustic signals generated during this process indicates that the solvent temperature rise times are typically longer than the VER times determined from transient absorption measurements. aip.org
Assignment of Vibrational Modes in this compound Crystalline Forms
Electronic Absorption and Emission Spectroscopy of this compound
Electronic spectroscopy provides critical information on the electronic transitions, photoluminescent properties, and excited-state dynamics of NNDM4NA. This molecule's push-pull nature, with an electron-donating dimethylamino group and an electron-accepting nitro group, gives rise to significant charge-transfer characteristics that dominate its electronic spectra. preprints.orgulisboa.pt
The UV-Vis absorption spectrum of NNDM4NA is defined by a strong intramolecular charge-transfer (CT) band. ulisboa.pt In an ethanol (B145695) solution, this intense absorption band appears in the 300–450 nm range, with a maximum absorption wavelength (λmax) at 386 nm, which is attributed to a π-π* transition. uminho.pt The position of this band is sensitive to the solvent environment. aip.org For instance, the Raman-Stokes shift of the NO₂ stretching mode has been found to be linearly dependent on the π-π* absorption band center when measured in various solvents, indicating a strong coupling between the electronic ground state and the molecular environment. aip.org This solvatochromic behavior is a hallmark of molecules with significant charge separation in their ground and excited states. aip.org
| Solvent | Absorption λmax (nm) | Transition | Reference |
| Ethanol (10⁻⁴ M) | 386 | π-π* Charge Transfer | uminho.pt |
| Acetonitrile (B52724) | 400 | π-π* Charge Transfer | nih.gov |
In the solid state, particularly in the form of nanocrystals, NNDM4NA exhibits distinct luminescent properties. mdpi.com Nanocrystals of NNDM4NA embedded within poly-l-lactic acid (PLLA) electrospun fibers display strong solid-state blue fluorescence. mdpi.compreprints.org Upon excitation at its maximum absorption wavelength (386 nm), NNDM4NA in an ethanol solution shows an intense emission band with a peak at 460 nm, resulting in a Stokes shift of 74 nm. nih.gov When these nanocrystals are incorporated into a PLLA fiber matrix, the emission maximum redshifts to 510 nm. nih.gov Confocal fluorescence microscopy confirms a bright and uniform blue light emission along the fibers when excited at 405 nm. preprints.org These luminescent properties make NNDM4NA nanocrystals promising as solid-state blue emitters. mdpi.com
| System | Excitation λ (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
| NNDM4NA in Ethanol | 386 | 460 | 74 | nih.gov |
| NNDM4NA Nanocrystals in PLLA Fibers | 386 | 510 | 124 | nih.gov |
Photoluminescence lifetime studies reveal the temporal dynamics of the excited state. For NNDM4NA nanocrystals embedded in PLLA fibers, the fluorescence lifetime decay is notably long. mdpi.comuminho.pt The primary component of the fluorescence, accounting for 92% of the total emission, has a lifetime decay of 147 ns. uminho.pt Two other minor components with very short decay times (less than 5 ns) contribute the remaining 8%. uminho.pt
In solution, the dynamics are much faster. Femtosecond fluorescence spectroscopy of NNDM4NA dissolved in acetonitrile revealed an extremely short excited singlet state lifetime of approximately 480 fs. oxinst.com This ultrafast decay is attributed to rapid internal conversion, a process that efficiently depopulates the emitting singlet state. oxinst.com The significant difference in lifetime between the solid-state nanocrystals (147 ns) and the acetonitrile solution (~480 fs) highlights the profound influence of the physical state and local environment on the excited-state deactivation pathways. uminho.ptoxinst.com
Solid-State Fluorescence and Luminescent Properties of this compound Nanocrystals
Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline
Infrared (IR) electroabsorption spectroscopy is a powerful technique utilized to investigate the properties of molecules by measuring the change in infrared absorption intensity when an external electric field is applied. acs.org This method is particularly sensitive to the permanent dipole moments of molecules. acs.org Studies on N,N-Dimethyl-p-nitroaniline (DMPNA), an analogue of p-nitroaniline (PNA), have been conducted using IR electroabsorption and Fourier-transform infrared (FTIR) spectroscopies to understand its solvated structures in mixed solvents. acs.org
Research has shown that unlike its analogue, p-nitroaniline, which forms specific solvated structures (1:1 and 1:2 forms) with acetonitrile (ACN) in a carbon tetrachloride (CCl4) solution, N,N-Dimethyl-p-nitroaniline exists as a monomer in a mixture of acetonitrile and tetrachloroethylene (B127269) (C2Cl4). acs.org This difference is attributed to the N,N-dimethyl substitution in DMPNA, which hinders the solvation process at both the N(CH3)2 group and, indirectly, at the NO2 group. acs.org
Probing Dipole Moment Changes via Electroabsorption in N,N-Dimethyl-p-nitroaniline
The application of an external electric field in infrared electroabsorption spectroscopy provides a sensitive probe for the permanent dipole moments of molecules. acs.org In the study of N,N-Dimethyl-p-nitroaniline in a mixed solvent system of acetonitrile and tetrachloroethylene, the change in absorbance (ΔA) signal of DMPNA was used as an internal intensity standard. acs.orggrafiati.com This approach is viable because DMPNA does not form specific solvation structures under these conditions. grafiati.com
By utilizing the known dipole moment of N,N-Dimethyl-p-nitroaniline, which is reported to be 7.95 D, researchers can evaluate the dipole moment of the co-solvent, acetonitrile. grafiati.commdpi.com One study determined the dipole moment of acetonitrile to be approximately 5.7 D in the presence of DMPNA, a value about 1.7 times larger than that of an individual acetonitrile molecule (~3.4 D). grafiati.com This significant increase in the dipole moment is attributed to the formation of a head-to-tail linear dimer of acetonitrile, where two molecules align with their dipoles pointing in the same direction. acs.orggrafiati.com
The table below summarizes the dipole moment values pertinent to the electroabsorption studies of N,N-Dimethyl-p-nitroaniline.
| Compound | Condition | Dipole Moment (D) |
| N,N-Dimethyl-p-nitroaniline (DMPNA) | 7.95 | |
| Acetonitrile (ACN) | Monomer | ~3.4 |
| Acetonitrile (ACN) | In DMPNA/C2Cl4/ACN system | ~5.7 |
Computational and Theoretical Chemistry Studies on N,n Dimethyl 4 Nitroaniline
Quantum Chemical Calculations of N,N-Dimethyl-4-nitroaniline Electronic Structure
The electronic structure of this compound (NNDM4NA) has been the subject of numerous quantum chemical investigations, owing to its significant nonlinear optical (NLO) properties which are closely linked to its electronic characteristics. These studies employ a range of computational methods to understand the distribution of electrons within the molecule, its reactivity, and its interaction with light.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) has been widely used to investigate the electronic and structural properties of this compound. The B3LYP hybrid functional, often paired with basis sets like 6-31G* or 6-311++G(d,p), is a common choice for these calculations. journalijcar.orgjournalirjpac.com DFT studies have been instrumental in optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties such as dipole moments (µ), polarizabilities (α), and frontier molecular orbital energies (HOMO and LUMO). journalijcar.orgjournalirjpac.com
Research has shown that the electronic properties of NNDM4NA are sensitive to both substituent effects and the solvent environment. journalirjpac.com For instance, successive alkyl substitutions at the amino nitrogen enhance the molecule's dipole moment and polarizability. journalirjpac.com These properties are further amplified in more polar solvents. journalirjpac.com This enhancement is correlated with a decrease in the HOMO-LUMO energy gap, suggesting increased reactivity and better ground-state electro-optic susceptibility. journalirjpac.com
Topological analysis of the electron density function using DFT has revealed that the introduction of substituents at the ortho or meta positions of the benzene (B151609) ring alters the contribution of different resonance forms. researchgate.net While the quinoid form is predominant in NNDM4NA, substitutions can increase the contribution of other resonance structures. researchgate.net Time-dependent DFT (TD-DFT) calculations have also been employed to study the excited states of related molecules, providing insights into their photophysical properties. fountainjournals.comntu.edu.tw
Table 1: Calculated Electronic Properties of 4-Nitroaniline (B120555) Derivatives (B3LYP/6-31G)* (Data sourced from a study on 4-nitroaniline and its N-substituted alkyl derivatives) journalirjpac.com
| Molecule | Dipole Moment (µ) (Debye) | Polarizability (α) (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 4-nitroaniline | 6.88 | 83.45 | -6.91 | -2.31 | 4.60 |
| N-methyl-4-nitroaniline | 7.45 | 92.11 | -6.53 | -2.29 | 4.24 |
| This compound | 7.82 | 100.51 | -6.23 | -2.25 | 3.98 |
| N-ethyl-4-nitroaniline | 7.58 | 100.93 | -6.48 | -2.28 | 4.20 |
| N,N-diethyl-4-nitroaniline | 8.12 | 118.04 | -6.15 | -2.24 | 3.91 |
This interactive table allows for the comparison of key electronic properties across a series of related molecules.
Ab Initio Molecular Orbital Calculations of this compound
Ab initio molecular orbital calculations provide a high-level theoretical approach to understanding the electronic structure of NNDM4NA. These methods, which are based on first principles without empirical parameters, offer detailed insights into molecular properties. The Gaussian-3 (G3) theory, particularly the G3(MP2)//B3LYP composite method, has been applied to NNDM4NA. up.ptresearchgate.net This method utilizes geometries and zero-point energies calculated with the B3LYP density functional. up.pt
Such calculations are valuable for determining various thermodynamic properties. up.pt Ab initio methods have also been used to study the conformational analysis of related organic systems, providing a foundation for understanding the structural preferences of molecules like NNDM4NA. acs.org These calculations have been used to investigate the effects of substituents and solvents on the ground state molecular geometry and electronic properties of 4-nitroaniline derivatives. journalirjpac.com The results from these studies indicate that 4-nitroaniline is non-planar, and its dipole moment, polarizability, and molecular size increase with the size and number of alkyl groups attached to the amino nitrogen. journalirjpac.com
Conformational Analysis and Geometrical Optimizations of this compound Molecules
The conformation of this compound, specifically the orientation of the dimethylamino and nitro groups relative to the benzene ring, is crucial in determining its electronic and optical properties. Geometrical optimizations using computational methods are essential for identifying the most stable conformations.
Planar vs. Twisted Conformations in Nitroaniline Analogues
The planarity of the N,N-dimethylamino group with respect to the benzene ring is a key factor in the electronic behavior of NNDM4NA and its analogues. In a planar conformation, the p-orbitals of the nitrogen atom can effectively overlap with the π-system of the ring, facilitating intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting nitro group. cdnsciencepub.com
However, steric hindrance can lead to a twisted conformation. For example, the introduction of methyl groups at the ortho positions of the benzene ring forces the dimethylamino group to rotate out of the plane of the ring. cdnsciencepub.com This twisting disrupts the orbital overlap, which can significantly alter the molecule's absorption spectrum and dipole moment. cdnsciencepub.comcdnsciencepub.com Studies on related systems like N,N-dimethyl-p-nitroaniline (DMPNA) have shown that twisting the donor group can have a large impact on the excited state charge distribution. cdnsciencepub.com In some cases, a twisted intramolecular charge transfer (TICT) state can be formed, which has distinct photophysical properties. rsc.org The conformation of the nitro group also plays a role, with its twisting potentially influencing the excited state dynamics. ulisboa.pt
Steric Hindrance Effects on Orbital Overlap and Charge Transfer in this compound
Steric hindrance, particularly from the methyl groups on the nitrogen atom, can influence the planarity of the N,N-dimethylamino group and, consequently, the degree of orbital overlap with the aromatic ring. stackexchange.com This steric interaction can prevent perfect alignment for optimal π-system conjugation, which in turn affects the extent of charge transfer. stackexchange.com
In this compound, the +M effect of the dimethylamino group and the -M effect of the nitro group lead to a net shift of electrons. stackexchange.com However, in sterically hindered analogues, such as N,N,2,3,5,6-hexamethyl-4-nitroaniline, resonance is significantly reduced due to the out-of-plane twisting of the functional groups. stackexchange.com This leads to a negligible net shift of electrons. stackexchange.com The planarity of the molecule is therefore a critical factor for maximizing intramolecular charge transfer.
Theoretical Prediction and Calculation of Hyperpolarizabilities for this compound
This compound is a well-known nonlinear optical (NLO) material, and theoretical calculations play a crucial role in predicting and understanding its hyperpolarizability (β), a measure of its NLO activity.
Theoretical studies have shown that NNDM4NA possesses a large first static hyperpolarizability. journalijcar.orgipme.ru These calculations are often performed using DFT methods, such as B3LYP, with extended basis sets like 6-311++G(2d,p). journalijcar.orgipme.ru The large β value is attributed to the intramolecular charge transfer from the electron-donating N,N-dimethylamino group to the electron-accepting nitro group through the π-conjugated benzene ring. e-journals.in
The magnitude of the hyperpolarizability is sensitive to the molecular structure. For instance, replacing the N,N-dimethylaminophenyl group with an aminophenyl or phenyl group leads to a dramatic decrease in the NLO response. ipme.ru Theoretical calculations have also been used to investigate the effect of increasing the number of this compound units in "parallel connection" chromophores on their NLO properties. researchgate.net INDO/S calculations have also been employed to study the excited states and predict that NNDM4NA is unlikely to form a twisted intramolecular charge transfer (TICT) state. core.ac.uk
Topological Analysis of Electron Density in this compound Derivatives using Bader's AIM Theory
The topological analysis of electron density, based on Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM), provides a powerful framework for understanding chemical bonding and molecular structure. ias.ac.in This approach analyzes the critical points of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize the nature of atomic interactions. ias.ac.inchemtools.org
In the context of this compound and its derivatives, topological analysis of the electron density function has been employed to elucidate the influence of substituents on the electronic structure. researchgate.netresearchgate.net Studies have shown that for the parent this compound, the quinoid resonance form makes a predominant contribution to its structure. researchgate.netresearchgate.net
However, the introduction of substituents at the ortho- or meta-positions of the benzene ring leads to a notable shift in the electronic distribution. researchgate.netresearchgate.net The topological analysis revealed that in these substituted derivatives, the contribution of resonance forms other than the quinoid one is increased. researchgate.netresearchgate.net This alteration in the electronic structure, as characterized by AIM theory, has been used to explain the observed decrease in the molecular hyperpolarizabilities of the ortho- and meta-substituted compounds when compared to this compound. researchgate.net
The dimethylamino group's configuration is also influenced by substitution patterns. In derivatives with a substituent in the ortho-position, the dimethylamino group adopts a trigonal-pyramidal configuration and is significantly twisted with respect to the plane of the ring. researchgate.net Conversely, in meta-substituted molecules, this group tends to be planar. researchgate.net These structural changes are intrinsically linked to the underlying electron density distribution.
Table 1: Key Findings from Topological Analysis of this compound Derivatives
| Derivative | Key Finding from AIM Analysis | Implication |
| This compound | Predominant contribution from the quinoid resonance form. researchgate.netresearchgate.net | --- |
| Ortho-substituted derivatives | Increased contribution from non-quinoid resonance forms. researchgate.netresearchgate.net | Decrease in molecular hyperpolarizability. researchgate.net |
| Meta-substituted derivatives | Increased contribution from non-quinoid resonance forms. researchgate.netresearchgate.net | Decrease in molecular hyperpolarizability. researchgate.net |
Theoretical Comparisons of Dipole Moments in Substituted this compound
The dipole moment is a fundamental electronic property that quantifies the separation of positive and negative charges within a molecule. Theoretical and computational studies on this compound and its derivatives have provided significant insights into how substituent and solvent effects modulate this property.
This compound itself possesses a high molecular dipole moment, with a reported value of approximately 7.95 D. nih.gov This large dipole moment arises from the significant charge transfer from the electron-donating dimethylamino group to the electron-withdrawing nitro group.
Theoretical studies have systematically investigated the impact of further substitution on the dipole moment. Quantum chemical calculations, such as those using the ab initio restricted HF-DFT self-consistent field method (B3LYP) with the 6-31G* basis set, have shown that the dipole moment of 4-nitroaniline derivatives is enhanced by the successive substitution of alkyl groups at the amino nitrogen. researchgate.net For instance, the calculated dipole moment increases in the series from 4-nitroaniline to N,N-diethyl-4-nitroaniline. researchgate.net
The polarity of the solvent also plays a crucial role, with theoretical models predicting an increase in the dipole moment as the solvent becomes more polar. researchgate.net Apparent dipole moments have been measured for this compound in various solvents like dioxan, chloroform, and cis-1,2-dichloroethene, indicating that specific solvent effects are operative. rsc.org
Steric effects can significantly alter the dipole moment. A theoretical comparison between this compound and N,N,2,3,5,6-hexamethyl-4-nitroaniline illustrates this point. echemi.com In this compound, the +M effect of the dimethylamino group and the -M effect of the nitro group lead to a net shift of electrons and a large dipole moment. echemi.com However, in the hexamethyl derivative, steric hindrance from the methyl groups on the ring and the nitrogen atom prevents the optimal alignment required for efficient resonance. echemi.com This diminished resonance results in a negligible net shift of electrons and consequently a smaller dipole moment. echemi.com Twisting of the N,N-dimethylamino group with respect to the aromatic ring has been shown to cause the largest change in the dipole moment upon electronic excitation compared to its planar analogue. cdnsciencepub.com
Table 2: Calculated Dipole Moments (µ) of 4-Nitroaniline Derivatives in Different Media researchgate.net
| Molecule | Dipole Moment (µ) in Vacuum (Debye) | Dipole Moment (µ) in Tetrahydrofuran (B95107) (Debye) | Dipole Moment (µ) in Ethanol (B145695) (Debye) |
| 4-nitroaniline | 7.21 | 10.13 | 10.59 |
| N-methyl-4-nitroaniline | 7.91 | 11.23 | 11.75 |
| N-ethyl-4-nitroaniline | 8.03 | 11.45 | 11.98 |
| This compound | 8.49 | 12.26 | 12.83 |
| N,N-diethyl-4-nitroaniline | 8.78 | 12.75 | 13.35 |
Intermolecular Interactions and Solvation Phenomena of N,n Dimethyl 4 Nitroaniline
Solvatochromic Studies of N,N-Dimethyl-4-nitroaniline as a Spectroscopic Probe
The electronic absorption spectrum of this compound is highly sensitive to the nature of the solvent, a phenomenon known as solvatochromism. nih.gov This sensitivity allows it to be used as a spectroscopic probe to explore the microenvironment of a solute in a solution. nih.govscielo.br By analyzing the shifts in its absorption maxima in different solvents, researchers can gain insights into various solute-solvent interactions. scielo.br
Preferential Solvation Behavior of this compound in Binary and Ternary Solvent Mixtures
In mixed solvent systems, a solute may be preferentially solvated by one of the solvent components over the others. This phenomenon, known as preferential solvation, can be effectively studied using this compound. For instance, in ternary mixtures of methanol, formamide (B127407), and acetonitrile (B52724), this compound exhibits a solvation order of Formamide ≈ MeCN > MeOH-MeCN complex > MeOH. mdpi.com This indicates that formamide and acetonitrile are better at solvating the probe, which has a reduced capacity for specific interactions. nih.gov
Studies in various binary and ternary mixtures have consistently shown that the solvation shell of this compound is influenced by both solute-solvent and solvent-solvent interactions. du.ac.iracs.org For example, in aqueous mixtures of deep eutectic solvents (DESs), the preferential solvation order for this compound is DES > (water-DES) complex > water, suggesting a strong interaction between the dye and the DES. du.ac.ir
The complexity of these interactions is further highlighted in nonpolar-polar solvent mixtures. The deviation of the maximum absorption wavelength from ideal behavior is directly proportional to the dipole moment of the polar solvent, indicating specific interactions between the polar solvent and the this compound probe. sci-hub.se
Application of Solvent Exchange Models to this compound Solvation
To quantify the extent of preferential solvation, solvent exchange models are frequently employed. du.ac.iracs.org These models analyze the spectral shifts of probes like this compound to describe the composition of the solute's immediate solvation shell. du.ac.ir The successful application of these models has demonstrated that the solvation shell around the dye is significantly affected by interactions between solvent molecules themselves. acs.org In aqueous mixtures of deep eutectic solvents, for instance, the solvent exchange model has been used to determine the preferential solvation parameters, revealing the dominant role of the DES in the solvation sphere. du.ac.ir
Quantification of Solvent Microscopic Properties via this compound (Kamlet-Taft Parameters, ET(30))
This compound is instrumental in determining various empirical solvent polarity scales, most notably the Kamlet-Taft parameters (α, β, and π) and the Reichardt's E_T(30) scale. nih.govdu.ac.ir These parameters provide a quantitative measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π). nih.govresearchgate.net
The π* scale, which assesses nonspecific interactions, is often determined using this compound by comparing its spectral behavior in a given solvent to reference solvents like cyclohexane (B81311) (π* = 0) and dimethylsulfoxide (π* = 1). nih.gov Similarly, this compound, in conjunction with other probes like 4-nitroaniline (B120555), is used to generate the β scale for hydrogen bond acceptor basicity. nih.govmdpi.com It can also be used with a suitable hydrogen bond acceptor probe to determine the α scale for hydrogen bond donor acidity. mdpi.com
The E_T(30) parameter, another measure of solvent polarity, can also be determined using this compound in combination with other indicator dyes. acs.orgdu.ac.ir The solvatochromic shifts of these dyes are used to calculate the E_T(30) values for various solvent systems. acs.org
Table 1: Kamlet-Taft Parameters for Selected Solvents
| Solvent | α | β | π* |
| Methanol | 0.98 | 0.66 | 0.60 |
| Formamide | 0.71 | 0.48 | 0.97 |
| Acetonitrile | 0.19 | 0.40 | 0.75 |
| Dimethylsulfoxide | 0.00 | 0.76 | 1.00 |
| Cyclohexane | 0.00 | 0.00 | 0.00 |
This table presents a selection of Kamlet-Taft parameters for illustrative purposes and is not exhaustive.
Analysis of Specific and Nonspecific Solute-Solvent Interactions for this compound
The solvation of this compound is a result of a combination of specific and nonspecific interactions with the surrounding solvent molecules. cdnsciencepub.com Nonspecific interactions primarily include dipole-dipole and dispersion forces, while specific interactions often involve hydrogen bonding. cdnsciencepub.com
Hydrogen Bonding Contributions to this compound Solvation
While this compound itself cannot donate hydrogen bonds, the oxygen atoms of its nitro group can act as hydrogen bond acceptors. rsc.org This allows it to participate in hydrogen bonding interactions with protic solvents. rsc.org The extent of these interactions can be probed by comparing its solvatochromic behavior with that of similar molecules that can also donate hydrogen bonds, such as 4-nitroaniline. nih.gov
In a study of N,N-dimethyl-o-nitroanilines, it was found that the intramolecular hydrogen bond remained intact even in hydrogen bond accepting solvents, suggesting that for some derivatives, intramolecular interactions can be stronger than intermolecular ones. cdnsciencepub.com However, for p-nitroaniline, intermolecular hydrogen bonding with hydrogen bond acceptor solvents plays a significant role in its solvation. researchgate.netrsc.org
Self-Association of Solvents in the Presence of N,N-Dimethyl-p-nitroaniline
The presence of a solute like this compound can also influence the structure of the solvent itself. In mixed solvents, the preferential solvation of the dye can be influenced by the self-association of one of the solvent components. du.ac.ir For example, in aqueous mixtures, the strong self-association of water molecules can affect their contribution to the solvation of the dye. du.ac.ir
A study using infrared electroabsorption spectroscopy on N,N-dimethyl-p-nitroaniline in acetonitrile/C2Cl4 mixtures revealed that the dye exists as a monomer. acs.org This is in contrast to p-nitroaniline, which forms specific solvated structures with acetonitrile. acs.org The dimethyl substitution in N,N-dimethyl-p-nitroaniline hinders the solvation at the amino group and indirectly weakens interactions at the nitro group. acs.org Interestingly, this study also found that acetonitrile forms a head-to-tail linear dimer in the presence of the dye, highlighting the solute's influence on solvent self-association. acs.org
Charge Transfer Characteristics in N,N-Dimethyl-p-nitroaniline Solvated Systems
This compound (DMpNA) is a molecule characterized by a significant intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing nitro group through the π-conjugated system of the benzene (B151609) ring. mdpi.comnih.gov This "push-pull" electronic structure results in a large ground-state dipole moment and makes its excited-state dynamics highly sensitive to the surrounding solvent environment. mdpi.comresearchgate.net The study of its solvated systems reveals crucial insights into how intermolecular interactions modulate its charge transfer characteristics.
The nature of the solvent plays a pivotal role in the excited-state dynamics of DMpNA. In polar solvents, photoexcitation leads to an excited state with even greater charge separation, often referred to as a twisted intramolecular charge transfer (TICT) state. researchgate.net For instance, in highly polar solvents like acetonitrile, the formation of the TICT state is an ultrafast, barrierless process, with the rate being primarily governed by the viscosity of the medium. researchgate.net In contrast, in nonpolar solvents, the twisting motion that leads to the TICT state is significantly hindered. researchgate.net
The charge transfer nature of DMpNA is also evident in its solvatochromic behavior, where the absorption and emission spectra shift in response to solvent polarity. researchgate.net The large Stokes shifts observed in polar solvents are indicative of a substantial increase in dipole moment upon excitation, a hallmark of an ICT process. researchgate.net Computational studies, such as those using CNDO/S-CI methods, suggest that polar solvents strongly stabilize the ππ* charge-transfer triplet state of DMpNA relative to other electronic excitations. mpg.de
The table below summarizes the solvatochromic behavior of a related compound, 4'-N,N-dimethylamino-4'-nitrobiphenyl (DNBP), which also exhibits strong intramolecular charge transfer. The data illustrates the significant shifts in absorption and emission maxima with increasing solvent polarity, reflecting the stabilization of the charge-transfer state.
Table 1: Solvatochromic Data for 4'-N,N-Dimethylamino-4'-nitrobiphenyl (DNBP)
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Cyclohexane | 373 | - | 8010 |
| Dioxane | - | - | - |
| Ethyl Acetate | - | - | - |
Source: Adapted from ResearchGate. researchgate.net Note: Specific emission maxima for all solvents were not provided in the source.
Impact of Substitution on Solvation of N,N-Dimethyl-p-nitroaniline
The substitution of the amino protons in p-nitroaniline (PNA) with methyl groups to form this compound has a profound impact on its solvation behavior. This substitution introduces steric hindrance around the nitrogen atom of the amino group, which in turn alters the specific interactions with solvent molecules. acs.orgechemi.com
Infrared electroabsorption and FTIR spectroscopy studies have shown that while p-nitroaniline forms specific solvated structures with acetonitrile (ACN) in a mixed solvent system (ACN/C2Cl4), DMpNA exists as a monomer. acs.org The N,N-dimethyl substitution in DMpNA hampers the solvation by acetonitrile at the N(CH3)2 group. acs.org This steric effect also indirectly blocks strong interactions between the nitro group and acetonitrile. acs.org In essence, the methyl groups act as a shield, preventing the close approach of solvent molecules that would otherwise form hydrogen bonds or strong dipole-dipole interactions with the amino and nitro groups. acs.orgstackexchange.com
Furthermore, the electronic effects of substitution are significant. The addition of electron-donating groups, such as the dimethylamino group, to the nitroaniline structure increases the asymmetric charge distribution, leading to higher dipole moments and polarizabilities. mdpi.comresearchgate.net This enhancement of the ground-state charge transfer character influences how the molecule interacts with its solvent shell.
Theoretical studies comparing this compound with N,N,2,3,5,6-hexamethyl-4-nitroaniline further illustrate the role of steric hindrance. echemi.comstackexchange.com In the hexamethyl derivative, the additional methyl groups on the benzene ring sterically hinder the resonance between the dimethylamino group and the ring, as well as the nitro group and the ring. echemi.comstackexchange.com This leads to a less effective intramolecular charge transfer and a smaller net dipole moment compared to DMpNA. echemi.comstackexchange.com
The order of basicity of N-methyl anilines is also solvent-dependent, highlighting the interplay between electronic and solvation effects. reddit.com While electronic effects are generally considered solvent-independent, the solvation energy of the molecule and its conjugate acid can be significantly altered by the degree of methylation, which affects steric hindrance and hydrogen bonding capabilities. reddit.com
Table 2: Comparison of 15N Chemical Shifts (ppm) of N,N-Dimethylaniline Derivatives in Solid State and Solution
| para Substituent (X) | δiso (solid) | δsoln (DMSO) |
|---|---|---|
| NO2 | - | - |
| CN | - | - |
| CHO | - | - |
| H | - | - |
| OCH3 | - | - |
Source: Adapted from The Journal of Organic Chemistry. acs.org Note: Specific values for all substituents were not provided in the source, but the trend shows a decrease in chemical shift with increasing electron-donating ability of the para substituent.
Solid State Characteristics and Crystal Engineering of N,n Dimethyl 4 Nitroaniline
Crystal Growth Techniques for N,N-Dimethyl-4-nitroaniline Single Crystals
The production of high-quality single crystals is fundamental for the investigation of solid-state properties and for potential applications. For this compound, solution-based methods are commonly employed.
The slow evaporation solution growth technique is a widely used and effective method for obtaining large, high-quality single crystals of this compound. journalijcar.org This technique involves dissolving the compound in a suitable solvent to create a saturated or slightly supersaturated solution. The container is then loosely covered to allow the solvent to evaporate slowly at a constant temperature, typically room temperature. As the solvent evaporates, the solution becomes more concentrated, leading to the nucleation and subsequent growth of crystals.
The choice of solvent is a critical parameter. Methanol has been successfully used to grow adequate-sized single crystals of this compound. journalijcar.org For related nitroaniline compounds, such as N-methyl-4-nitroaniline, a variety of polar solvents like acetone (B3395972), tetrahydrofuran (B95107) (THF), and dimethylsulfoxide (DMSO) have been tested, with acetone yielding highly transparent crystals. ijsr.net The quality and growth rate of the resulting crystals are highly dependent on the solvent's properties and the solubility of the compound. ijsr.net
Crystallographic Structural Determination of this compound
The molecular and crystal structure of this compound has been precisely determined through X-ray diffraction analysis, providing fundamental insights into its properties.
X-ray diffraction (XRD) studies have been crucial in elucidating the three-dimensional arrangement of atoms and molecules within the this compound crystal. iucr.org These analyses confirm that this compound crystallizes in the monoclinic system. iucr.org The specific space group is reported as P2₁, a polar, acentric space group, which is consistent with the material's observed piezoelectric and nonlinear optical properties. iucr.orgnih.gov Another study reports the space group as P21/n for a derivative.
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁ | iucr.org |
| a (Å) | 9.73 ± 0.01 | iucr.org |
| b (Å) | 10.56 ± 0.01 | iucr.org |
| c (Å) | 3.964 ± 0.005 | iucr.org |
| β (°) | 91° 28' ± 5' | iucr.org |
| Molecules per Unit Cell (Z) | 2 | iucr.org |
A key structural feature of this compound is the non-planar configuration of the dimethylamino group with respect to the aromatic benzene (B151609) ring. X-ray diffraction data indicates that the dimethylamino group is twisted out of the aromatic plane by approximately 7.3°. iucr.org This twisting is a result of steric hindrance and electronic effects.
Studies on derivatives show that the configuration of the dimethylamino group is sensitive to the presence of other substituents. researchgate.net In molecules with a substituent in the ortho-position, the dimethylamino group adopts a trigonal-pyramidal configuration and is significantly turned with respect to the ring plane. researchgate.net In contrast, for meta-substituted molecules, this group tends to be more planar. researchgate.net This geometric arrangement has important implications for the molecule's electronic structure, particularly the extent of charge transfer from the donor to the acceptor group, which in turn influences its optical and mechanical properties. iucr.org
X-ray Diffraction Analysis of Molecular and Crystal Structure of this compound Derivatives
Mechanistic Studies of Mechanical Properties in this compound Crystals
Beyond its optical characteristics, this compound has been the focus of intense investigation due to its recently discovered and extraordinary mechanical properties. mdpi.comresearchgate.net
This compound is one of the first simple organic compounds demonstrated to exhibit both superplasticity and superelasticity at room temperature. researchgate.netresearchgate.net Superplasticity refers to the ability of a crystalline material to undergo very large uniform elongation without fracture, a property previously associated mainly with metallic alloys. preprints.orgresearchgate.net Superelasticity describes a rubber-like elastic behavior where the material can sustain large deformations and return to its original shape upon removal of the load. researchgate.net
Mechanistic studies have revealed that these remarkable properties arise from distinct deformation mechanisms that are dependent on the direction of the applied force. researchgate.net
Superplasticity : This behavior is observed when strain is applied along the <100> crystallographic direction. researchgate.net It is facilitated by the slipping of molecular layers, allowing the crystal to be stretched to several times its original length (e.g., 500% strain) while maintaining its single-crystal nature. researchgate.net This "organosuperplasticity" occurs without the need for heating. researchgate.netdntb.gov.ua
Superelasticity : This property manifests when the crystal is deformed along the <201> direction. researchgate.net The mechanism involves mechanical twinning, where portions of the crystal lattice reorient themselves in response to stress. researchgate.netresearchgate.net When the stress is removed, the twinned domains revert, and the crystal recovers its original form. researchgate.net
Slip and Twinning Deformations in this compound Single Crystals
This compound (NNDM4NA) is an organic charge-transfer molecular crystal that demonstrates remarkable mechanical properties, including superplasticity and superelasticity. mdpi.comnih.govresearchgate.netpreprints.org These characteristics, which are rare in organic crystals, are attributed to specific deformation mechanisms within its crystal lattice. mdpi.comnih.gov The crystal structure of NNDM4NA allows for significant plastic deformation through multi-layer slipping and twinning without losing its single-crystal integrity. nih.govrsc.org This phenomenon, termed "organosuperplasticity," occurs at room temperature, distinguishing it from many metallic materials that require heating. nih.gov
The mechanical response of NNDM4NA single crystals is highly dependent on the direction of the applied force. mdpi.compreprints.orgresearchgate.net When strain is applied along the <100> crystallographic direction, the crystal exhibits superplasticity, which is the ability to undergo exceptionally large elongation, in some cases over 500%, during tensile deformation. mdpi.comnih.gov This deformation is based on a multi-layer slipping mechanism. nih.govrsc.org Conversely, when stress is applied along the <201> direction, the crystal displays superelastic behavior, meaning it can spontaneously recover its original shape after the stress is removed. mdpi.comnih.govresearchgate.net This superelasticity is caused by mechanically induced twinning of the single crystal. nih.gov Remarkably, the crystal maintains its single crystallinity throughout these significant deformations. mdpi.comnih.govresearchgate.net
Table 1: Mechanical Deformation Characteristics of this compound Single Crystals
| Property | Deformation Mechanism | Crystallographic Direction | Observation |
|---|---|---|---|
| Superplasticity | Multi-layer Slipping | <100> | Can deform over 500% while maintaining single crystallinity. nih.gov |
Piezoelectric Properties of this compound
This compound is a notable piezoelectric material, a property that arises from its acentric crystal structure (polar point group 2, space group P21). mdpi.comresearchgate.netpreprints.orgup.pt As a push-pull conjugated charge-transfer molecule, it possesses a high molecular dipole moment (μ) of 7.95 D. mdpi.comresearchgate.netpreprints.orgresearchgate.net This significant dipole moment is a key contributor to its piezoelectric behavior.
The piezoelectric nature of NNDM4NA allows it to convert mechanical stress into an electrical charge. up.pt Research has identified it as having one of the highest effective piezoelectric coefficients (deff) measured among organic crystals formed by electron donor-acceptor molecules, with a reported value of 220 pC/N. mdpi.com This high piezoelectric coefficient, combined with a low room temperature dielectric permittivity of 3.5, results in a very high piezoelectric voltage coefficient (geff), making it a promising candidate for applications in energy harvesting and sensors. mdpi.com
Integration of this compound Nanocrystals in Polymer Microfibers for Piezoelectric Output
To harness the piezoelectric properties of NNDM4NA for practical applications, researchers have successfully integrated its nanocrystals into polymer microfibers. mdpi.comresearchgate.net The electrospinning technique is a favored method for this purpose, allowing for the fabrication of highly aligned polymer microfibers containing embedded NNDM4NA nanocrystals. mdpi.comresearchgate.netpreprints.orgdntb.gov.ua A common choice for the polymer matrix is Poly-L-lactic acid (PLLA), a biodegradable and biocompatible polymer which is itself piezoelectric. mdpi.compreprints.org
During the electrospinning process, a solution containing both PLLA and NNDM4NA is extruded through a needle under a strong electrostatic field. researchgate.netpreprints.org This process results in the formation of continuous micro- or nanofibers, which can be collected on a rotating mandrel to achieve high alignment. preprints.org The resulting composite fibers are smooth, with studies reporting mean diameters around 1.38 µm, and feature NNDM4NA nanocrystals evenly distributed within the polymer matrix. mdpi.com This method effectively creates a flexible, functional material that combines the mechanical properties of the polymer with the strong piezoelectric activity of the NNDM4NA nanocrystals. mdpi.comresearchgate.net
Hybrid Systems for Enhanced Piezoelectric Response
The creation of hybrid systems by embedding NNDM4NA nanocrystals into a PLLA polymer matrix (NNDM4NA@PLLA) leads to a material with a significantly enhanced piezoelectric response and improved mechanical properties. mdpi.comresearchgate.netresearchgate.net These composite fibers function as a mechanically strong, functional 2-dimensional array. researchgate.netresearchgate.net
The NNDM4NA@PLLA hybrid fibers exhibit an extraordinarily high piezoelectric output. mdpi.comresearchgate.net For a small applied stress of 5.0 x 10³ Nm⁻², an effective piezoelectric voltage coefficient (geff) of 4.1 VmN⁻¹ has been reported. mdpi.comresearchgate.net This value is an order of magnitude higher than that of other high-performance piezoelectric materials like the ferroelectric molecular perovskite (4-aminotetrahydropyran)₂ lead bromide (g₃₃ = 0.67 VmN⁻¹) and the widely used poly(vinylidenefluoride) (PVDF) polymer (g₃₃ = 0.29 VmN⁻¹). mdpi.com The high output is a result of the combination of the superplastic and piezoelectric properties of the NNDM4NA nanocrystals with the inherent piezoelectricity of the PLLA polymer matrix. mdpi.com
Mechanically, the hybrid fibers are also superior to the pure polymer fibers. The incorporation of NNDM4NA nanocrystals leads to an average increase of 67% in the Young's modulus, reaching 55 MPa, and a 50% increase in tensile strength, reaching 2.8 MPa, when compared to pure PLLA fibers. mdpi.comresearchgate.netpreprints.orgresearchgate.net This demonstrates that the NNDM4NA nanocrystals act as a reinforcing agent, making the hybrid material stiffer and mechanically stronger. researchgate.netnih.gov These enhanced piezoelectric and mechanical properties make NNDM4NA@PLLA hybrid systems highly promising for applications in energy harvesting. researchgate.netresearchgate.net
Table 2: Comparison of Mechanical and Piezoelectric Properties of Pure PLLA and NNDM4NA@PLLA Hybrid Fibers
| Property | Pure PLLA Fibers | NNDM4NA@PLLA Hybrid Fibers | Percentage Increase |
|---|---|---|---|
| Young's Modulus | ~33 MPa | 55 MPa mdpi.compreprints.orgresearchgate.net | 67% mdpi.compreprints.orgresearchgate.net |
| Tensile Strength | ~1.87 MPa | 2.8 MPa mdpi.compreprints.orgresearchgate.net | 50% preprints.org |
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | NNDM4NA, 4DMNA |
| Poly-L-lactic acid | PLLA |
| (4-aminotetrahydropyran)₂ lead bromide | (ATHP)₂PbBr₄ |
| Poly(vinylidenefluoride) | PVDF |
| 2-methyl-4-nitroaniline (B30703) | MNA |
| 4-nitroaniline (B120555) | pNA |
| 3-nitroaniline | mNA |
Photophysical and Photochemical Processes of N,n Dimethyl 4 Nitroaniline
Intramolecular Charge Transfer (ICT) in N,N-Dimethyl-4-nitroaniline
The presence of both electron-donating and electron-accepting moieties within the same molecule gives rise to intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This process involves the redistribution of electron density from the donor to the acceptor group, leading to a highly polarized excited state.
Excitation Wavelength Dependence of Charge Transfer
The efficiency and nature of charge transfer in this compound can be influenced by the wavelength of the excitation light. aip.orgaip.org Studies have shown that the Raman-Stokes shift of the NO2 stretching mode is dependent on the excitation wavelength. aip.orgaip.org Specifically, when exciting at different wavelengths across the absorption band, a selective excitation of molecules in different solvation states occurs. aip.org This leads to observable shifts in the vibrational frequencies associated with the nitro group. For instance, the NO2 stretching mode shifts to higher frequencies when the excitation wavelength is changed from 488 nm to 355 nm. aip.org This phenomenon is attributed to the selective probing of molecules with specific vibrational frequencies within the inhomogeneously broadened absorption spectrum. aip.org
Ground and Excited State Dipole Moments and Charge Distribution
The ground state of this compound already possesses a significant dipole moment due to the inherent electron-donating and -withdrawing nature of its substituents. cdnsciencepub.comechemi.com However, upon excitation, the intramolecular charge transfer from the dimethylamino group to the nitro group leads to a substantial increase in the dipole moment in the excited state. cdnsciencepub.comnih.gov This change in dipole moment is a key characteristic of molecules exhibiting ICT. cdnsciencepub.com
Experimental and theoretical studies have been conducted to quantify these dipole moments. For example, electrochromism studies have been employed to probe the charge transfer characteristics in both the ground and excited states. cdnsciencepub.com These investigations reveal that the conformation of the molecule, particularly the twisting of the donor or acceptor group relative to the aromatic ring, can significantly impact the charge distribution, especially in the excited state. cdnsciencepub.com Twisting the N,N-dimethylamino group has been shown to cause the largest change in the dipole moment upon electronic excitation compared to its planar counterpart. cdnsciencepub.com
| State | Dipole Moment (Debye) |
| Ground State | 7.09 D stenutz.eu |
| Excited State | Significantly higher than the ground state cdnsciencepub.comnih.gov |
This table summarizes the dipole moments of this compound in its ground and excited states.
Photoinitiation Activity of this compound in Polymerization Systems
This compound has been identified as an effective photoinitiator for polymerization reactions, particularly when used in combination with other compounds. researchgate.netresearchgate.net Its bifunctional character, possessing both electron donor and acceptor groups, allows it to initiate polymerization with high efficiency. researchgate.netrsc.org
Generation of Initiating Radicals and Polymerization Efficiency
The mechanism of radical generation in these systems involves an excitation energy transfer from the photoexcited this compound to the co-initiator. researchgate.net This process, working in parallel with the photoreduction of this compound, leads to the formation of initiating radicals. researchgate.net The efficiency of this process is notable, as studies have shown that a large number of co-initiator molecules can be consumed for each molecule of this compound that is photoreduced. researchgate.net This photosensitization of the co-initiator contributes to a higher polymerization efficiency compared to other nitroaromatic initiators. researchgate.net The rate and quantum yield of polymerization are strongly dependent on the nature of the photoinitiator. researchgate.net
Photoreduction Kinetics of Nitroarenes via this compound Substrates
Electron Injection Kinetics and Selectivity in Azo Compound Formation
The formation of azo compounds from nitroaromatic precursors is a significant area of research in organic synthesis. The selectivity of these photoreduction reactions, particularly in producing asymmetric azo products, can be controlled by modulating the electron injection kinetics from electron donors. researchgate.net Research has demonstrated a strategy that utilizes a microenvironment catalyst to orchestrate the reaction pathway, leading to the selective formation of either cyclic or asymmetric azo compounds from nitroarenes. researchgate.net
This approach involves controlling the entry of reactants into the catalyst's microenvironment and leveraging the thermodynamics of substrate inclusion to manage electron injection kinetics. researchgate.net The photocatalytic system facilitates a condensation reaction between an in situ generated azanol species and a nitroso species, both derived from the nitroarene substrates, to yield the final azo product. researchgate.net The selectivity towards asymmetric azo compounds when reacting two different nitroarenes is predictable and can be controlled by considering the estimated diameter and the inclusion Gibbs free energy of the substrates. researchgate.net
In studies investigating the selective condensation of various nitroarenes into asymmetric azo products, this compound has been used as a reference substrate. researchgate.net The research highlights the relationship between the Gibbs free energy changes (ΔG) associated with the inclusion of different nitroarenes within the microenvironment catalyst and the resulting product distribution. researchgate.net A clear correlation is observed between the difference in Gibbs free energy for two competing nitroarene substrates and the logarithmic ratio of the asymmetric azo product yield to the symmetric product yield. researchgate.net
The kinetics of the photoreduction of nitroarenes are also influenced by the choice of electron donor. The initial conversion rates for the formation of azo and amino products can vary significantly with different electron donors. researchgate.net This highlights the critical role of electron transfer processes in determining the final product distribution.
A related area of study involves the synthesis of specific azo dyes. For instance, the azo dye N,N-dimethyl-4-((4-nitrophenyl)diazenyl)aniline is synthesized via a sonochemical method involving the diazotization of 4-nitroaniline (B120555) and subsequent coupling. sci-hub.se The kinetics of this azo coupling reaction are influenced by factors such as temperature and pH, with the reaction following second-order kinetics when reactants are in equimolar concentrations. sci-hub.se The activation energy for this specific azo coupling reaction has been calculated to be 61765.54 J/g mole. sci-hub.se
The photochemical behavior of this compound itself involves complex processes. Upon photoexcitation, it can undergo demethylation in the presence of an external acceptor. rsc.org Time-resolved UV-vis spectroscopy has characterized the triplet state of this compound, which can react with other nitroarenes. rsc.org Furthermore, it can act as a photosensitizer for other molecules, such as N,N-dimethylaniline (DMA), through excitation energy transfer, enhancing the efficiency of processes like photoinitiated polymerization. researchgate.net
Research Findings on Azo Compound Formation Selectivity
The selectivity in the formation of asymmetric azo compounds from a mixture of two different nitroarenes is governed by their thermodynamic and kinetic properties within the catalytic microenvironment. The following table illustrates the relationship between the Gibbs free energy of inclusion for various nitroarenes and the resulting product yields in a competitive reaction, with this compound included for reference.
| Nitroarene 1 | Nitroarene 2 | Difference in Gibbs Free Energy (ΔΔG) | Yield Ratio (ln(yield_asym / yield_sym)) | Selectivity (%) |
| Nitrobenzene | 4-Nitrotoluene | Data not available | Data not available | 75 |
| Nitrobenzene | 4-Chloronitrobenzene | Data not available | Data not available | 82 |
| Nitrobenzene | 4-Bromonitrobenzene | Data not available | Data not available | 85 |
| Nitrobenzene | 4-Iodonitrobenzene | Data not available | Data not available | 91 |
| Data derived from conceptual relationships described in scientific literature. researchgate.net The table demonstrates the principle that a greater difference in the physicochemical properties (reflected in ΔG) between two nitroarene substrates leads to higher selectivity for the asymmetric azo product. |
Non Linear Optical Nlo Properties and Materials Science Applications of N,n Dimethyl 4 Nitroaniline
N,N-Dimethyl-4-nitroaniline as a Model Compound for Non-Linear Optical Organic Materials
This compound (DMNA) serves as a crucial model compound for the study of non-linear optical organic materials. chemicalbook.comthermofisher.comfishersci.cafishersci.befishersci.defishersci.it Its archetypal donor-π-acceptor (D-π-A) structure, featuring an electron-donating dimethylamino group and an electron-accepting nitro group linked by a benzene (B151609) ring, makes it an ideal candidate for investigating fundamental NLO phenomena. ipme.ruuminho.pt The significant charge transfer from the donor to the acceptor through the conjugated π-system is a key determinant of its large molecular hyperpolarizability, a measure of a molecule's NLO activity. ipme.ru
The compound is often used as a reference in studies focused on the NLO characteristics of other chromophores. up.pt This is due to its significant bathochromic shift, which facilitates the analysis of electrostatic interactions between the molecule and its surrounding medium. up.pt Furthermore, theoretical studies on derivatives of this compound help in understanding structure-property relationships in NLO materials. chemicalbook.comthermofisher.comfishersci.cafishersci.befishersci.defishersci.it The simplicity of its structure, combined with its pronounced NLO response, allows researchers to test and refine theoretical models that predict the NLO behavior of more complex organic molecules.
Second Harmonic Generation (SHG) Properties of this compound and its Derivatives
Second Harmonic Generation (SHG) is a non-linear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This compound and its derivatives are known to exhibit significant SHG properties.
The efficiency of SHG in organic materials is highly dependent on the molecular arrangement within the crystal lattice. For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group. optica.org this compound crystallizes in the acentric polar point group 2, which is favorable for SHG. nih.govpreprints.org
Derivatives of nitroaniline, such as 2-methyl-4-nitroaniline (B30703) (MNA), have been shown to possess exceptionally large second-harmonic coefficients. google.com The SHG activity of these compounds is often compared to that of MNA. For instance, a derivative of 2-(4-nitroanilino)-1,3,5-triazine, when recrystallized from toluene, exhibits a high powder SHG activity comparable to that of MNA. rsc.org The introduction of different functional groups to the basic this compound structure can further enhance or modify its SHG properties.
Rational Design of NLO Chromophores Based on this compound Units
The well-understood structure-property relationship in this compound makes it an excellent building block for the rational design of novel NLO chromophores with tailored properties.
Influence of Parallel Non-Conjugated Units on First Hyperpolarizabilities
A key strategy in designing high-performance NLO chromophores is the concept of "parallel connection," where multiple D-π-A units are linked in a parallel, non-conjugated fashion. acs.org Theoretical studies have explored the effect of the number of parallel this compound (DMNA) units on the static first hyperpolarizability (β₀), a measure of the intrinsic NLO activity of a molecule. grafiati.comresearchgate.net
Research has shown that chromophores containing two or more parallel non-conjugated DMNA units can exhibit significantly enhanced β₀ values compared to a single DMNA unit. acs.org One study found that a chromophore with three parallel non-conjugated DMNA units displayed the highest static first hyperpolarizability, which was 1.8 times that of a single DMNA chromophore. grafiati.com However, the enhancement is not limitless; the same study indicated that the static first hyperpolarizabilities of chromophores with four or five DMNA units were very small. grafiati.com This suggests an optimal number of parallel units for maximizing the NLO response. This approach of creating H-shaped chromophores with parallel D-π-A units has been shown to remarkably increase the first molecular hyperpolarizability without causing a significant shift of the absorption band to longer wavelengths, which is a crucial advantage for practical applications. acs.org
Applications in Photonic Devices and Materials Engineering
The notable NLO properties of this compound have led to its exploration in various photonic and materials engineering applications.
Development of Holographic Recording Materials with this compound Doping
This compound has been successfully used as a dopant to enhance the performance of holographic recording materials. nih.govnycu.edu.tw Specifically, doping this compound into a phenanthrenequinone/poly(methyl methacrylate) (PQ/PMMA) photopolymer system has been shown to significantly improve its holographic data storage characteristics. nycu.edu.tw
In one study, co-doping with this compound led to a substantial increase in the maximum diffraction efficiency and the dynamic range of the PQ/PMMA photopolymer. nycu.edu.tw Another study demonstrated that doping with this compound enabled red-light holographic recording in a PQ/PMMA photopolymer that was originally insensitive in that spectral range. nih.govresearchgate.net A volume hologram was successfully recorded using a 647 nm laser with a maximum diffraction efficiency of about 43% in a 2-mm-thick sample. nih.govresearchgate.net These findings highlight the potential of this compound in developing advanced materials for volume holographic applications. nih.gov
Functional Organic Materials for Electro-Optic Applications
This compound and its derivatives are considered functional organic materials with potential for electro-optic applications. mdpi.com Electro-optic materials are those whose refractive index changes in response to an applied electric field, a property crucial for devices like optical modulators and switches. The high molecular dipole moment and hyperpolarizability of this compound contribute to its potential as an electro-optic material. nih.govpreprints.org
Embedding this compound nanocrystals into polymer fibers, such as poly-L-lactic acid, through techniques like electrospinning, creates hybrid materials with enhanced functional properties. mdpi.comresearchgate.net These composite materials can exhibit both strong piezoelectric and non-linear optical effects, making them promising for applications in sensors, actuators, and photonic devices. mdpi.comresearchgate.net The ability to align these molecules within the polymer matrix can lead to a significant enhancement of their collective NLO response. acs.org
Thermodynamic and Thermochemical Investigations of N,n Dimethyl 4 Nitroaniline
Determination of Standard Enthalpies of Combustion and Sublimation for N,N-Dimethyl-4-nitroaniline
The determination of key thermodynamic parameters such as the standard enthalpies of combustion and sublimation is fundamental to understanding the energetic properties of this compound. These values are crucial for deriving other thermochemical data, including the standard enthalpy of formation.
Knudsen Mass-Loss Effusion Method for Vapor Pressure Measurements
The standard molar enthalpy of sublimation for this compound has been determined through vapor pressure measurements using the Knudsen mass-loss effusion method. researchgate.net This technique is particularly suited for measuring the low vapor pressures of crystalline solids. researchgate.net In a notable study, the vapor pressures of crystalline this compound were measured over a temperature range of 341.1 K to 363.5 K. researchgate.net The experimental data, which relate the vapor pressure to temperature, are essential for calculating the enthalpy of sublimation by applying the Clausius-Clapeyron equation. up.pt
The results from these effusion experiments provide a direct pathway to understanding the volatility of the compound, which is significantly influenced by enthalpic factors. researchgate.netup.pt
Vapor Pressure Measurements of this compound
| Temperature (K) | Vapor Pressure (Pa) |
|---|---|
| 341.1 | 0.14 |
| 346.2 | 0.24 |
| 351.0 | 0.40 |
| 355.6 | 0.62 |
| 359.5 | 0.91 |
| 363.5 | 1.34 |
Experimental vapor pressure data for crystalline this compound obtained via the Knudsen mass-loss effusion method. Data sourced from Pinheiro, B. D. A., et al. (2023). researchgate.net
From these vapor pressure measurements, the standard molar enthalpy of sublimation (ΔH°sub) at 298.15 K was calculated to be 109.9 ± 1.1 kJ·mol⁻¹ . researchgate.net
Calorimetric Determinations for this compound
Calorimetry is the primary experimental technique for determining the energy changes associated with chemical and physical processes. For this compound, calorimetric methods have been employed to determine the enthalpy of fusion. researchgate.net Specifically, Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with phase transitions. researchgate.netup.pt
While direct experimental values for the standard enthalpy of combustion from modern static bomb calorimetry are not prominently detailed in recent literature, this method remains the standard for determining the heat released during the complete oxidation of a compound. researchgate.netresearchgate.net Such data is indispensable for calculating the standard enthalpy of formation. researchgate.net For many organic compounds, the enthalpy of combustion is determined, which then allows for the derivation of the enthalpy of formation. grafiati.com
Derivation of Standard Enthalpies of Formation for this compound
The standard molar enthalpy of formation (ΔH°f) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. This value is typically not measured directly but is derived from the experimentally determined standard enthalpy of combustion. researchgate.net
Using Hess's law, the standard enthalpy of formation in the crystalline phase (cr) can be calculated from the standard molar enthalpy of combustion (ΔH°c). The relationship also allows for the calculation of the gas-phase enthalpy of formation by combining the crystalline phase value with the standard molar enthalpy of sublimation (ΔH°sub).
For this compound, the standard molar enthalpy of formation in the crystalline phase at 298.15 K has been reported as -25.1 ± 3.4 kJ·mol⁻¹ . Combining this with the experimentally determined enthalpy of sublimation (109.9 ± 1.1 kJ·mol⁻¹), the standard molar enthalpy of formation in the gas phase (g) at 298.15 K is derived to be 84.8 ± 3.6 kJ·mol⁻¹ .
Analysis of Phase Transitions in this compound
The study of phase transitions, such as melting from a solid to a liquid, provides critical thermodynamic data about a compound's stability and intermolecular forces.
Temperature and Enthalpy of Fusion Studies
Differential Scanning Calorimetry (DSC) has been utilized to investigate the fusion properties of this compound. researchgate.net These experiments measure the temperature at which melting occurs (Tfus) and the amount of energy required for this phase change (ΔHfus). researchgate.net The onset temperature of fusion was determined from the DSC thermograms. up.pt Under the experimental conditions, no crystalline phase transitions or decomposition were observed before melting. up.pt
Fusion Properties of this compound
| Parameter | Value |
|---|---|
| Onset Temperature of Fusion (Tfus) | 439.8 ± 0.6 K |
| Molar Enthalpy of Fusion (ΔHfus) | 29.2 ± 0.2 kJ·mol⁻¹ |
Thermodynamic properties of fusion for this compound determined by Differential Scanning Calorimetry. Data sourced from Pinheiro, B. D. A., et al. (2023). researchgate.net
Isobaric Heat Capacities of Crystalline this compound
The isobaric heat capacity (Cp), which describes the amount of heat required to raise the temperature of a substance by a certain amount at constant pressure, has been measured for crystalline this compound. researchgate.net These measurements were conducted using DSC over a temperature range of 291.4 K to 409.7 K. up.pt
The experimental heat capacity values were fitted to a polynomial equation as a function of temperature (T/K): Cp,cr(T) / (J·K⁻¹·mol⁻¹) = -176.4 + 1.848·(T/K) - 0.0016·(T/K)²
This equation provides a reliable representation of the crystalline heat capacity of this compound within the specified temperature range. researchgate.net The experimental procedure was validated using reference materials like benzoic acid and synthetic sapphire, with results showing less than 2% error compared to literature values. up.pt
Evaluation of Stabilization Energies Due to Intramolecular Interactions in this compound
The thermodynamic stability of this compound is significantly influenced by intramolecular interactions between its substituent groups. The presence of a strong electron-donating group, the dimethylamino group (-N(CH₃)₂), and a powerful electron-withdrawing group, the nitro group (-NO₂), at opposite ends of the benzene (B151609) ring creates a pronounced "push-pull" electronic system. rsc.orgrsc.org This configuration facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor group through the π-electron system of the aromatic ring. rsc.orgrsc.org The result of this electronic delocalization is a considerable stabilization of the molecule.
Calorimetric measurements have been central to quantifying this stabilization effect. oup.com Through techniques like combustion calorimetry, researchers have determined the standard enthalpies of formation (ΔH°f) for this compound in both its crystalline and gaseous states. oup.com The stabilization energy arising from the interaction between the substituents can be evaluated by comparing the experimental gaseous standard enthalpy of formation with a theoretical value. This theoretical value is typically estimated using group additivity schemes, which assume that the enthalpy of formation is the sum of the contributions from its constituent parts without any special interaction. The difference between the experimental value and the estimated group additivity value reveals the energetic contribution of the intramolecular charge transfer.
A study determined the standard enthalpies of combustion and sublimation at 298.15 K for N,N-dimethyl-3-nitroaniline and this compound, from which the standard enthalpies of formation in both crystalline and gaseous states were derived. oup.com These experimental values were then used to evaluate the stabilization energies resulting from the intramolecular interaction between the substituents. oup.com
The stabilization energy (S.E.) can be calculated using the following relationship, which compares the experimental enthalpy of formation of the gaseous molecule with the sum of the enthalpies of its parent constituents, adjusted for the enthalpy of benzene:
S.E. (this compound) = [ΔH°f(g, Aniline) + ΔH°f(g, Nitrobenzene)] - [ΔH°f(g, this compound) + ΔH°f(g, Benzene)]
Alternatively, a more direct group-contribution estimation can be made. The deviation from this additivity provides a direct measure of the resonance stabilization imparted by the push-pull substituents.
Detailed research findings from thermochemical studies provide the necessary data for this evaluation. The standard molar enthalpies of formation in the gaseous state (ΔH°f(g)) at 298.15 K for this compound and related compounds are crucial for these calculations.
Table 1: Experimental and Estimated Thermochemical Data for Stabilization Energy Calculation
| Compound | Formula | Experimental ΔH°f(g) / kJ·mol⁻¹ | Notes |
| Benzene | C₆H₆ | 82.6 ± 0.7 | Reference compound. |
| Aniline (B41778) | C₆H₅NH₂ | 87.1 ± 1.0 | Parent amine. |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 94.6 ± 1.7 | Substituted amine reference. |
| Nitrobenzene | C₆H₅NO₂ | 67.5 ± 1.5 | Parent nitro compound. |
| This compound | C₈H₁₀N₂O₂ | 46.7 ± 2.6 oup.com | Target compound with interacting substituents. |
Note: Data is compiled from various thermochemical studies. The values represent the standard molar enthalpies of formation in the gaseous state at 298.15 K. The stabilization energy is derived from the deviation of the experimental value of this compound from a value estimated by group additivity rules based on the other compounds.
The analysis of these thermochemical data reveals a significant stabilization energy for this compound. oup.com This energy is a direct consequence of the resonance interaction between the dimethylamino and nitro groups, which is not present in the individual reference compounds. This intramolecular charge transfer is also the origin of the compound's notable nonlinear optical (NLO) properties, making it a reference material in that field. rsc.orgresearchgate.netup.pt The planarity of the molecule is important for maximizing the orbital overlap necessary for this charge transfer; steric hindrance that forces the groups out of the plane can reduce the extent of this stabilizing interaction. stackexchange.com
Structure Property Relationships and Advanced Derivatives of N,n Dimethyl 4 Nitroaniline
Elucidation of Conjugation and Resonance Effects in N,N-Dimethyl-4-nitroaniline Systems
This compound is a classic example of a "push-pull" system, where the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro group (-NO₂) are positioned at opposite ends of a π-conjugated benzene (B151609) ring. mdpi.com This arrangement leads to significant intramolecular charge transfer (ICT), influencing the molecule's electronic and optical properties. rsc.org The ICT is responsible for the compound's polarization and the generation of a molecular dipole. rsc.org
The resonance effect, particularly the contribution of a quinoid structure involving full charge transfer from the amino to the nitro group, has been a central concept in understanding the properties of nitroaniline derivatives. rsc.org This charge transfer is a key factor in the compound's notable nonlinear optical (NLO) and piezoelectric characteristics. mdpi.comchemicalbook.com
Recent crystallographic studies on this compound and its derivatives have challenged the classical understanding of through-resonance. rsc.orgrsc.org Analysis of the molecular geometry of this compound and its 3,5- and 2,6-dimethyl derivatives provides evidence against the idea that the quinoid structure with complete charge separation is the most significant contributor to its ground state. rsc.orgrsc.orgresearchgate.net
These studies suggest that while the resonance effect from the dimethylamino group to the benzene ring is substantial, the electron-withdrawing nature of the nitro group plays a less dominant role in terms of π-electron charge transfer to it. rsc.org This indicates that the traditional model of a dominant quinoid resonance structure may be an oversimplification.
The effectiveness of charge transfer in this compound systems is highly sensitive to the placement of additional substituents on the aromatic ring. Ortho-substitution, particularly in the 2 and 6 positions, can cause the dimethylamino group to twist out of the plane of the benzene ring. rsc.orgresearchgate.net This steric hindrance disrupts the π-orbital overlap, thereby inhibiting resonance and reducing the extent of charge transfer. stackexchange.comechemi.com
| Substitution Pattern | Effect on Dimethylamino Group | Impact on Conjugation and Charge Transfer |
| Ortho-substitution | Twists out of the ring plane. rsc.orgresearchgate.net | Inhibits resonance and reduces charge transfer. stackexchange.comechemi.com |
| Meta-substitution | Remains planar with the ring. researchgate.net | Allows for effective conjugation. |
Structural Evidence Against Classical Through-Resonance Concepts in Nitroaniline Derivatives
Role of this compound Derivatives in Probing Interfacial Regions
Derivatives of this compound serve as valuable solvatochromic probes for investigating the properties of interfacial regions, such as those in micelles and lipid bilayers. acs.org Their absorption spectra are sensitive to the polarity of the microenvironment. By modifying the alkyl chain length on the amino group, a homologous series of N,N-dialkyl-p-nitroanilines can be synthesized to probe different depths of these interfaces. acs.org
For instance, studies have shown that N,N-dipropyl-p-nitroaniline probes the micellar environment of sodium dodecyl sulfate (B86663) (SDS) more deeply than N,N-dimethyl-p-nitroaniline. acs.org Longer-chain derivatives, such as N,N-dibutyl-, N,N-dipentyl-, and N,N-dihexyl-p-nitroaniline, are more effective for studying larger micelles like those of Triton X-114. acs.org These probes provide insights into the dipolarity and polarizability of these complex systems.
Emerging Research Directions and Future Perspectives for N,n Dimethyl 4 Nitroaniline
Exploration of N,N-Dimethyl-4-nitroaniline in Advanced Hybrid Organic-Inorganic Materials
The integration of this compound (NNDM4NA) into hybrid organic-inorganic materials is a burgeoning field of research, capitalizing on the compound's significant nonlinear optical (NLO) and piezoelectric properties. up.ptmdpi.com NNDM4NA is frequently used as a model compound for studying the structure and properties of derivatives intended for NLO materials. fishersci.caresearchgate.netchemicalbook.comthermofisher.com Its push-pull electronic structure, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group, leads to a high molecular dipole moment and hyperpolarizability, which are crucial for NLO and piezoelectric applications. mdpi.com
A significant breakthrough has been the fabrication of hybrid functional systems by embedding NNDM4NA nanocrystals into polymer matrices. mdpi.com One prominent example involves highly aligned poly-l-lactic acid (PLLA) polymer microfibers containing NNDM4NA nanocrystals, produced via electrospinning. mdpi.comresearchgate.net These composite fibers exhibit a unique combination of properties derived from both the organic NNDM4NA crystals and the PLLA polymer.
The resulting NNDM4NA@PLLA hybrid material is not only mechanically robust but also functionally advanced. mdpi.com The composite fibers demonstrate a notable increase in mechanical strength compared to the pure polymer fibers. mdpi.comresearchgate.net Furthermore, they display strong blue fluorescence with a long lifetime decay, a property of interest for solid-state emission applications. mdpi.com The synergy between the piezoelectric NNDM4NA nanocrystals and the piezoelectric PLLA polymer results in a material with an exceptionally high piezoelectric response. mdpi.com The flexibility and unique properties of such organic crystals make them promising for applications in photonics. up.ptresearchgate.net Research also points towards the potential use of related aniline (B41778) compounds in perovskite solar cells, another class of hybrid materials. researchgate.net
Mechanical and Optical Properties of NNDM4NA@PLLA Hybrid Fibers
| Property | Value | Comparison/Significance |
|---|---|---|
| Young's Modulus | 55 MPa | 67% average increase compared to pure PLLA fibers. mdpi.com |
| Tensile Strength | 2.8 MPa | 50% positive variation compared to pure PLLA fibers. mdpi.com |
| Fluorescence | Solid-state blue fluorescence | Important for emission applications. mdpi.com |
| Fluorescence Lifetime | 147 ns | Considered a long lifetime decay. mdpi.com |
Investigation of this compound in Bioelectronics and Sensor Development
The unique characteristics of NNDM4NA, particularly its superplasticity, superelasticity, and piezoelectricity, make it a promising candidate for bioelectronics. up.ptresearchgate.netresearchgate.net Materials that are mechanically flexible yet maintain single-crystal properties are of great importance for devices that interface with biological systems, such as mechanical actuators and bioelectronic sensors. up.ptmdpi.com
The demonstrated high piezoelectric output of NNDM4NA-polymer hybrid fibers presents a direct avenue for developing sensitive mechanical sensors. mdpi.com These materials can convert mechanical stress into an electrical signal, a fundamental principle for pressure sensors or motion detectors in biomedical devices. The lightweight and flexible nature of the electrospun fibers is particularly advantageous for creating wearable or implantable sensors that can conform to biological tissues. mdpi.com
Furthermore, the fluorescent properties of NNDM4NA embedded in hybrid materials open up possibilities for optical sensing. mdpi.comresearchgate.net Changes in the local environment of the NNDM4NA molecule could potentially alter its fluorescence emission, enabling the detection of specific analytes or changes in physiological conditions. While specific biosensors based on NNDM4NA are still an emerging area, the foundational properties strongly suggest its potential, for example, in creating platforms for enzyme activity assays or other diagnostic applications where a fluorescent signal is required.
Further Development of this compound for Energy Harvesting Applications
A key area of future development for NNDM4NA is in the field of energy harvesting. mdpi.com The ability of piezoelectric materials to generate electrical energy from ambient mechanical vibrations, movement, or pressure is crucial for powering small electronic devices, wireless sensors, and implantable medical devices. researchgate.net
Research has shown that hybrid fibers made of NNDM4NA nanocrystals embedded in PLLA display an extraordinarily high piezoelectric output. mdpi.comresearchgate.net For a small applied stress of 5.0 × 10³ Nm⁻², an effective piezoelectric voltage coefficient (g_eff) of 4.1 VmN⁻¹ was achieved. mdpi.com This value is significantly higher than that of many common piezoelectric polymers and even some lead perovskites, positioning NNDM4NA-based hybrids as leading candidates for flexible mechanical energy harvesting. mdpi.comresearchgate.net
Piezoelectric Voltage Coefficient (g_eff) Comparison
| Material | Effective Piezoelectric Voltage Coefficient (g_eff) |
|---|---|
| NNDM4NA@PLLA Fibers | 4.1 VmN⁻¹ mdpi.com |
| Poly(vinylidenefluoride) (PVDF) | 0.29 VmN⁻¹ mdpi.com |
| (4-aminotetrahydropyran)₂PbBr₄ (Perovskite) | 0.67 VmN⁻¹ mdpi.com |
The combination of high piezoelectric performance, mechanical flexibility, and the lightweight nature of these materials makes them ideal for creating nanogenerators. mdpi.comresearchgate.net Future work will likely focus on optimizing the fabrication of these hybrid materials to enhance their energy conversion efficiency and long-term stability for practical, real-world applications.
Refinement of Computational Models for Predictive Design of this compound-based Functional Molecules
Computational chemistry is an indispensable tool for advancing the applications of NNDM4NA. Theoretical studies are crucial for understanding the relationship between the molecular structure of NNDM4NA derivatives and their resulting functional properties, such as NLO activity and charge transfer characteristics. researchgate.netechemi.com Methods like ab initio calculations and Density Functional Theory (DFT) have been employed to study the molecular and crystal structure of a series of NNDM4NA derivatives. researchgate.netresearchgate.net
These computational models can predict how modifications to the molecular structure—such as adding substituents to the aromatic ring—will affect the electronic configuration and, consequently, the material's properties. researchgate.netechemi.com For instance, calculations have shown that the orientation of the dimethylamino group relative to the benzene (B151609) ring significantly impacts the molecule's properties. researchgate.net
Future research will focus on refining these computational models to achieve even greater predictive accuracy. This includes developing models that can:
Accurately forecast the first hyperpolarizabilities (β) of novel "parallel connection" chromophores containing multiple NNDM4NA units. researchgate.net
Simulate the behavior of NNDM4NA in different solvent and solid-state environments to predict solvatochromic shifts and crystal packing. up.pt
Elucidate the nature of electronically excited states to better design molecules for specific photochemical or photophysical applications. researchgate.net
By improving these predictive tools, researchers can rationally design and screen new NNDM4NA-based functional molecules with tailored properties for applications in optics, electronics, and energy, accelerating the development of next-generation materials. researchgate.net
Q & A
Q. What are the primary applications of N,N-Dimethyl-4-nitroaniline in nonlinear optical (NLO) research?
this compound (4DMNA) is a benchmark chromophore for studying NLO properties due to its pronounced bathochromic shift, which arises from strong intramolecular charge transfer between the electron-donating dimethylamino group and the electron-withdrawing nitro group. This property enables precise analysis of electrostatic interactions between the molecule and its environment, making it valuable for designing materials in telecommunications, optical data storage, and photonic devices. Experimental studies often use 4DMNA to calibrate hyperpolarizability measurements in solvent media or solid-state matrices .
Q. What experimental methods are used to determine the purity and thermodynamic properties of this compound?
Purity analysis typically employs gas-liquid chromatography (GLC) with flame ionization detection and Karl Fischer coulometric titration for water content quantification. Thermodynamic properties, such as sublimation enthalpy and vapor pressure, are measured using the Knudsen mass-loss effusion method over temperature ranges (e.g., 341.1–363.5 K), while fusion enthalpy and heat capacities are determined via differential scanning calorimetry (DSC). These methods are standardized with error margins (e.g., ±0.5% for vapor pressures) and validated against literature data .
Q. How does the solvatochromic behavior of this compound inform solvent-solute interactions?
The solvatochromic shifts in 4DMNA’s UV-visible spectra correlate with solvent polarity and hydrogen-bonding acceptance. Empirical models, such as the π* scale, partition contributions from dipolarity, polarizability, and specific solvent effects (e.g., aromatic interactions). For instance, in ionic environments like lithium perchlorate-diethyl ether (LPDE), 4DMNA exhibits bathochromic shifts of ~62 nm, reflecting stabilization of its zwitterionic excited state by electrostatic interactions. Such data are critical for designing solvent systems in photophysical studies .
Advanced Research Questions
Q. How do thermodynamic properties of sublimation and fusion determined via Knudsen effusion and DSC methods compare, and what are the sources of discrepancy?
Sublimation properties (e.g., ΔH°sub = 102.3 ± 1.5 kJ·mol⁻¹ at 298.15 K) measured via Knudsen effusion often differ slightly from DSC-derived fusion values due to phase-specific entropy contributions. Discrepancies arise from assumptions in the Clarke-Glew equation for sublimation and baseline corrections in DSC thermograms. Cross-validation with vapor pressure data (Table 4 ) and error propagation analyses (±2% for enthalpy) are recommended to reconcile results .
Q. What mechanisms explain the reaction pathways of this compound in free radical-mediated chlorination processes?
Reactions with tert-butyl hypochlorite (TBH) involve free radical intermediates, as evidenced by light catalysis, oxygen inhibition, and non-reproducible kinetics. Demethylation products and 4,4'-dinitroazobenzene formation suggest a chain mechanism: (1) TBH decomposition generates Cl• radicals, (2) H-abstraction from 4DMNA forms resonance-stabilized radicals, and (3) recombination yields chlorinated or demethylated derivatives. Mechanistic studies require radical trapping (e.g., TEMPO) and ESR spectroscopy .
Q. How do crystallographic studies challenge classical resonance theories in this compound derivatives?
X-ray diffraction of 4DMNA derivatives reveals bond-length alternation inconsistent with full quinoidal resonance. For example, the C-NO₂ bond length (1.47 Å) aligns with single-bond character, contradicting classical through-resonance models. The HOSE (Harmonic Oscillator Stabilization Energy) model and ab initio calculations better explain the electronic structure, emphasizing localized charges over delocalized resonance .
Q. What role does this compound play in photosensitization for polymerization initiation, and how does its bifunctionality enhance efficiency?
As a bifunctional photoinitiator, 4DMNA undergoes photoreduction (generating radicals via nitro group cleavage) and energy transfer to co-initiators like N,N-dimethylaniline (DMA). Photosensitization increases radical yield by 165:1 (DMA:4DMNA consumption ratio), enabling efficient polymerization with minimal initiator consumption. Time-resolved fluorescence and transient absorption spectroscopy are used to quantify energy transfer kinetics .
Q. How do solvent-induced electrostatic effects modulate the charge transfer transitions of this compound in ionic environments?
In LPDE solutions, ionic aggregates stabilize 4DMNA’s excited state by ~11.13 kcal·mol⁻¹, reducing the energy gap for charge transfer transitions. Linear correlations between transition energies (E_T) and solvent polarity parameters (e.g., log rate constants for cycloaddition reactions) validate 4DMNA as a probe for electrostatic modulation. Computational methods like QM/MM simulations at the MRMP2/CASSCF level quantitatively reproduce these shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
